molecular formula C7H9Cl3N2 B2965696 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2387594-91-2

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No.: B2965696
CAS No.: 2387594-91-2
M. Wt: 227.51
InChI Key: VPUYOEHQPDZVMS-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 23596-25-0 . It has a molecular weight of 154.6 and its IUPAC name is 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine . It is stored in a dark place under an inert atmosphere at a temperature of 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It is stored in a dark place under an inert atmosphere at a temperature of 2-8°C . The compound has a molecular weight of 154.6 . For more detailed physical and chemical properties, it would be best to refer to specific scientific literature or databases that provide such information.

Scientific Research Applications

Efficient Synthesis and Chemical Reactivity

Synthetic Utility in Heterocyclic Chemistry

This compound serves as a versatile building block in the synthesis of complex heterocyclic structures. For instance, it has been utilized in the efficient synthesis of 4-O- and C-substituted-7-azaindoles, indicating its potential in creating pharmacologically relevant molecules (Figueroa‐Pérez et al., 2006). Additionally, its reactivity with phenolates and activated methylene nucleophiles demonstrates its versatility in organic synthesis.

Novel Synthesis Approaches

Research has also delved into new methods for synthesizing pyridine derivatives, showcasing the adaptability of related compounds in facilitating the production of pyridines under mild conditions (Kimpe et al., 1996). Such methodologies underscore the importance of chloro-dihydro-pyrrolopyridine derivatives in synthesizing cyclic six-membered imines.

Structural and Optical Characterization

Characterization and Application in Materials Science

Investigations into the structural, optical, and junction characteristics of pyridine derivatives related to 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride have provided insights into their potential applications in materials science. Studies on pyrazolo pyridine derivatives have revealed their monoclinic polycrystalline nature and optical properties, hinting at their utility in fabricating heterojunctions and potential as photosensors (Zedan et al., 2020).

Molecular Docking and In Vitro Screening

Furthermore, research into the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has revealed the antimicrobial and antioxidant activity of these compounds, suggesting their applicability in medicinal chemistry (Flefel et al., 2018).

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.2ClH/c8-7-1-5-2-9-3-6(5)4-10-7;;/h1,4,9H,2-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUYOEHQPDZVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387594-91-2
Record name 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride
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